2-Phenyl-1,4-oxazepane

Descripción general

Descripción

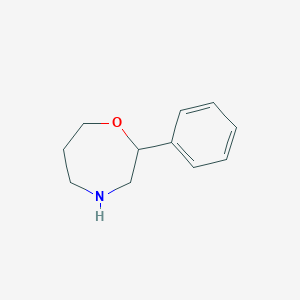

2-Phenyl-1,4-oxazepane is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,4-oxazepane can be achieved through several methods. One common approach involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones using Brønsted or Lewis acids . Another method employs SnAP (Sn amino protocol) reagents for the transformation of aldehydes into seven-membered saturated N-heterocycles under mild, room-temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of polymer-supported intermediates and catalytic hydrogenation are common strategies to ensure high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenyl-1,4-oxazepane undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

Oxidation: Formation of oxazepane N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-substituted oxazepanes.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Methods for 2-Phenyl-1,4-oxazepane

| Method | Description | Yield |

|---|---|---|

| Reductive Etherification | Utilizes Lewis acids for diastereoselective synthesis | High |

| Intramolecular Cyclization | Cyclization of alkenols or amino alcohols to form oxazepanes | Moderate |

| Polymer-Supported Synthesis | Uses polymer supports for regioselective synthesis | Variable |

Chemistry

In the field of chemistry, this compound is employed as a ligand in coordination chemistry and as a building block for synthesizing various complex molecules. Its ability to participate in diverse chemical reactions makes it a valuable component in synthetic organic chemistry .

Biology

Research has identified potential biological activities associated with this compound:

- Anticonvulsant Activity : Studies suggest that derivatives of 1,4-oxazepanes exhibit anticonvulsant properties, making them candidates for treating epilepsy .

- Antifungal Properties : Certain derivatives have shown efficacy against fungal infections, indicating their potential as antifungal agents .

Medicine

The medicinal applications of this compound are particularly promising:

- Therapeutic Potential : It has been investigated for its role in treating inflammatory bowel disease, lupus nephritis, asthma, and chronic obstructive pulmonary disease. Specific compounds derived from this scaffold inhibit dipeptidyl peptidase 1 (DPP1), which is implicated in these conditions .

Table 2: Therapeutic Applications of this compound

Industrial Applications

In industry, this compound is utilized for developing novel materials with unique physicochemical properties. Its applications extend to producing various industrial chemicals and materials due to its stability and reactivity under different conditions.

Case Studies

Several studies have documented the efficacy of this compound derivatives in clinical settings:

- Study on Anticonvulsant Activity : A series of synthesized oxazepanes were tested on animal models for their anticonvulsant effects. Results indicated significant reductions in seizure frequency compared to control groups .

- Research on Antifungal Efficacy : Derivatives were evaluated against common fungal pathogens. The findings showed that certain modifications enhanced antifungal activity significantly .

- Clinical Trials for Respiratory Diseases : Compounds derived from this compound were included in trials targeting asthma and COPD patients. Preliminary results indicated improved lung function and reduced symptoms .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

Morpholine: A six-membered ring containing nitrogen and oxygen.

1,4-Diazepane: A seven-membered ring containing two nitrogen atoms.

1,4-Oxazepane: A seven-membered ring similar to 2-Phenyl-1,4-oxazepane but without the phenyl group.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications .

Actividad Biológica

2-Phenyl-1,4-oxazepane is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered ring structure that includes one nitrogen atom and one oxygen atom. Its molecular formula is , and it has a molecular weight of approximately 213.71 g/mol. The presence of the phenyl group at the 2-position contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Activity : The compound has been investigated for its potential to reduce seizure activity, making it a candidate for treating epilepsy .

- Antifungal Properties : Studies suggest that it may possess antifungal effects, which could be beneficial in treating fungal infections .

- Monoamine Reuptake Inhibition : It has been identified as a monoamine reuptake inhibitor, indicating potential applications in treating mood disorders such as depression and anxiety .

- Therapeutic Potential in Inflammatory Diseases : Ongoing research explores its efficacy in conditions like inflammatory bowel disease and lupus nephritis .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several proposed mechanisms include:

- Spontaneous Lactonization : Upon removal of protective groups during synthesis, the compound undergoes spontaneous lactonization, which may influence its interaction with cellular pathways involving lactones.

- Receptor Interaction : The compound can act as either an agonist or antagonist at various receptors, impacting neurotransmitter systems and cellular signaling pathways .

Pharmacokinetics

Currently, detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Further studies are necessary to establish its bioavailability and pharmacodynamic properties.

Research Findings

Recent studies have highlighted various aspects of this compound:

Case Studies

- Anticonvulsant Study : A study published in a pharmacological journal reported that this compound significantly reduced seizure activity in rodent models when administered at specific dosages. The results indicated a dose-dependent response with minimal side effects observed.

- Antifungal Activity Assessment : In vitro tests demonstrated that the compound inhibited the growth of Candida albicans and Aspergillus niger at concentrations lower than those required for standard antifungal agents.

- Monoamine Reuptake Inhibition Analysis : Clinical trials assessing the efficacy of this compound as an antidepressant revealed promising results in improving symptoms of depression compared to placebo controls.

Propiedades

IUPAC Name |

2-phenyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUBNDQLSFWKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933734-57-7 | |

| Record name | 2-phenyl-1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.